

An In-depth Technical Guide to Mulberroside C: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Mulberroside C*

Cat. No.: *B1676864*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Mulberroside C**, a bioactive compound isolated from the root bark of *Morus alba* L. (white mulberry). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Physicochemical Properties

Mulberroside C is a glycosidic derivative of 2-arylbenzofuran. Its core structure and physicochemical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₆ O ₉	[1]
Molecular Weight	458.46 g/mol	[1]
CAS Number	102841-43-0	-
Appearance	Solid	-
Solubility	Soluble in DMSO (≥75.6 mg/mL) and Ethanol (≥15.07 mg/mL with sonication); Insoluble in water.	-
Predicted Density	1.470 ± 0.06 g/cm ³	-
Predicted Boiling Point	735.5 ± 60.0 °C	-
Predicted Flash Point	398.6 ± 32.9 °C	-
Predicted Refractive Index	1.674	-

Spectral Data for Structural Elucidation

Detailed spectral analysis is crucial for the identification and characterization of **Mulberroside C**. While specific spectral data for **Mulberroside C** is not readily available in the public domain, the following sections describe the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran and phenyl rings, protons of the furan ring, and the xylopyranoside moiety. The chemical shifts and coupling constants of these protons would be characteristic of their specific chemical environments.
- ¹³C-NMR:** The carbon NMR spectrum will display distinct signals for each of the 24 carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (aromatic, aliphatic, glycosidic) and its neighboring functional groups.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of **Mulberroside C** is expected to exhibit characteristic absorption bands for its functional groups.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (hydroxyl groups)	~3400 (broad)
C-H (aromatic)	~3100-3000
C-H (aliphatic)	~2900
C=C (aromatic)	~1600-1450
C-O (ethers and alcohols)	~1250-1050

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Mulberroside C**, dissolved in a suitable solvent like methanol or ethanol, is expected to show absorption maxima characteristic of its 2-arylbenzofuran chromophore.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Based on similar structures, the λ_{max} is anticipated in the range of 280-330 nm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of **Mulberroside C**.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

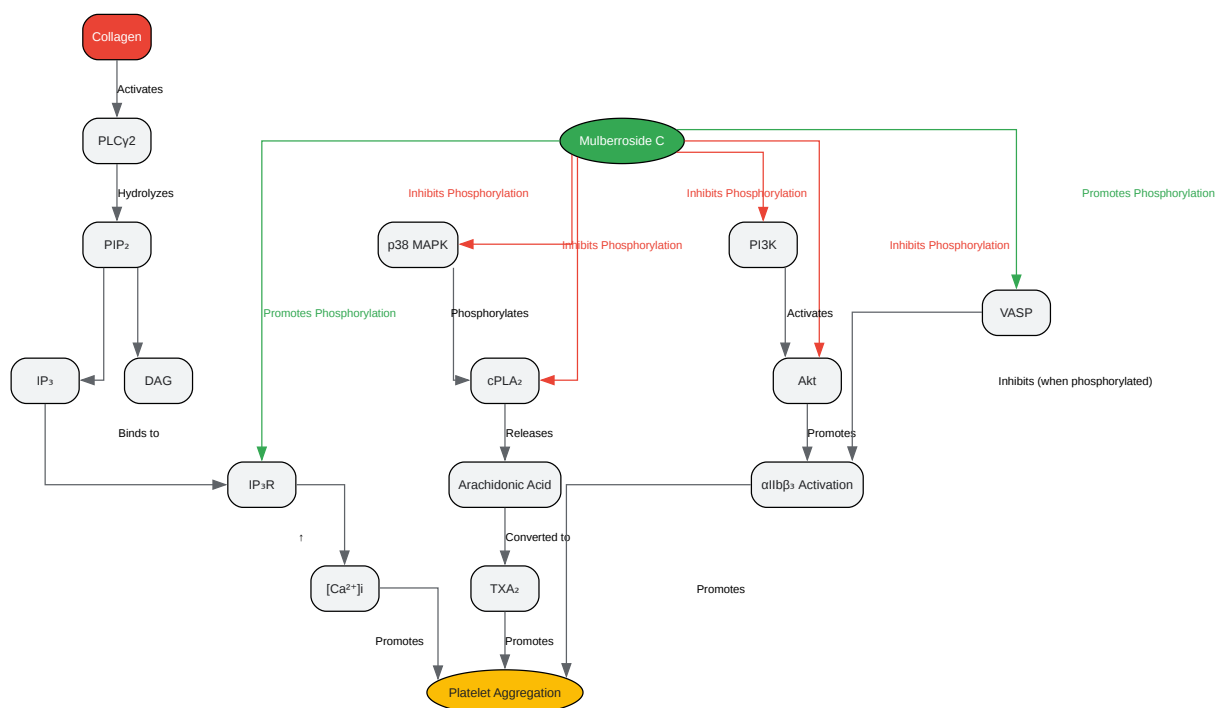
- Positive Ion Mode: Expected to show a protonated molecule $[M+H]^+$ at m/z 459.16. Fragmentation would likely involve the loss of the xylose sugar moiety.
- Negative Ion Mode: Expected to show a deprotonated molecule $[M-H]^-$ at m/z 457.14.

Biological Activities and Signaling Pathways

Mulberroside C has been reported to possess a range of biological activities, with its antiplatelet effects being the most extensively studied.

Antiplatelet Activity

Mulberroside C has demonstrated potent antiplatelet activity by inhibiting agonist-induced platelet aggregation.[14][19] This effect is mediated through the modulation of several key signaling pathways.

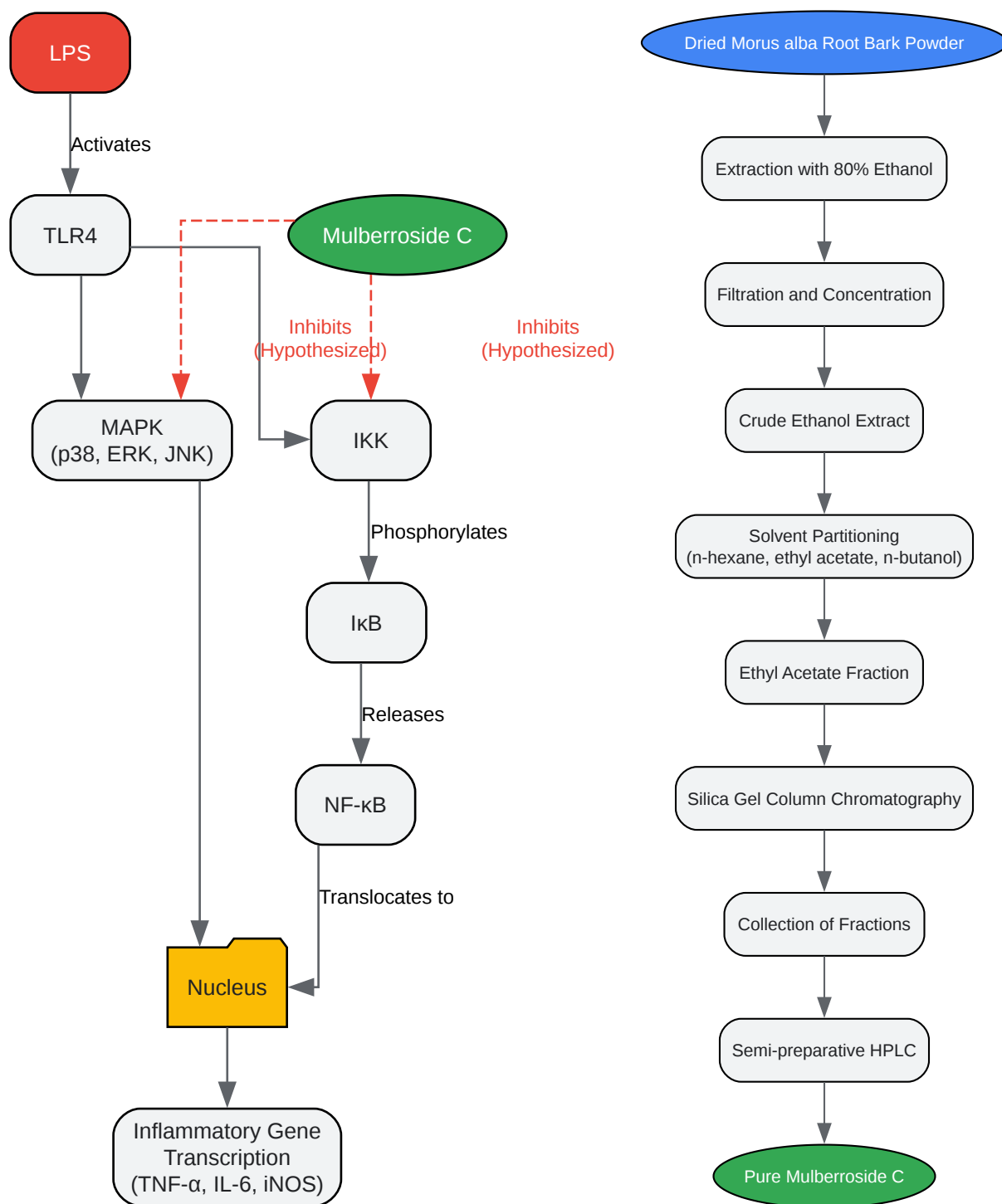


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Caption: **Mulberroside C** inhibits platelet aggregation.

Putative Anti-inflammatory and Antioxidant Mechanisms

Based on studies of related compounds from *Morus alba*, **Mulberroside C** is hypothesized to exert anti-inflammatory and antioxidant effects through the inhibition of the MAPK and NF-κB signaling pathways.[19][20]



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